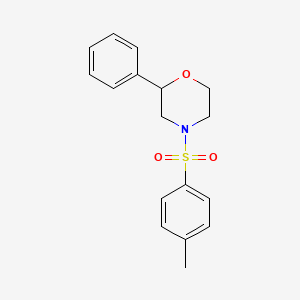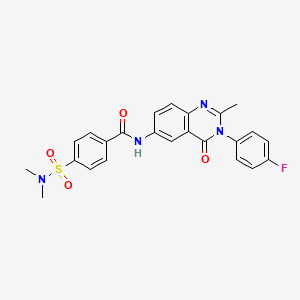![molecular formula C10H11Cl2N3S B2672039 N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea CAS No. 99590-57-5](/img/structure/B2672039.png)
N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea (DCMT) is a compound that has been studied for a variety of applications in scientific research. DCMT is a member of the thiourea family, which is a group of compounds that contain a sulfur-nitrogen-carbon tricyclic ring structure. DCMT has a wide range of properties, including being a strong reducing agent and a powerful antioxidant. DCMT has been studied for its ability to act as an antioxidant and reduce oxidative stress in cells. Additionally, it has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an immunomodulator.
Aplicaciones Científicas De Investigación
Synthesis and Characterisation of Thiourea Derivatives
Synthesis and Spectroscopic Analysis The compound N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea and its derivatives have been synthesized and characterized using spectroscopic techniques such as IR, 1H and 13C NMR. These techniques have provided detailed insights into the structural and chemical properties of these compounds. For example, a study on a series of N-(3,4-dichlorophenyl)-N′-methylbenzoylthiourea derivatives showcased the successful synthesis and characterization of these compounds, providing a deeper understanding of their molecular structure and properties (Yusof et al., 2010).
Crystal Structure Analysis The crystal structure of these thiourea derivatives is another critical aspect of scientific research. Single crystal X-ray diffraction data have been used to confirm the crystal structures of various derivatives, providing valuable information about their geometric configuration. This helps in understanding their potential applications in various fields, including material science and pharmacology (Saeed & Parvez, 2005).
Environmental and Biological Applications
Herbicide Degradation Research has also explored the use of N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea derivatives in environmental applications, such as the degradation of herbicides. For instance, a study on the mineralization of the phenylurea herbicide diuron by Variovorax sp. Strain SRS16 in pure culture demonstrated the potential of using specific bacterial strains for the degradation and mineralization of herbicides in soil and water, contributing to environmental remediation (Sørensen et al., 2008).
Antimicrobial and Antiproliferative Properties Several studies have highlighted the antimicrobial and antiproliferative activities of thiophene derivatives, which include N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea. These studies indicate potential applications in medical and pharmaceutical fields, especially in the development of new therapeutic agents (Ghorab et al., 2013).
Propiedades
IUPAC Name |
(3E)-1-(3,4-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3S/c1-15(2)6-13-10(16)14-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,14,16)/b13-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGRZTUZJVLSQM-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B2671956.png)
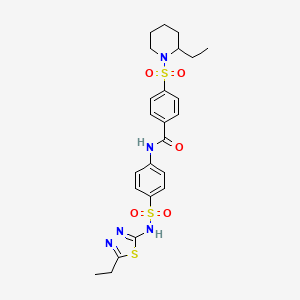
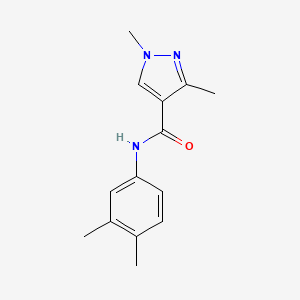
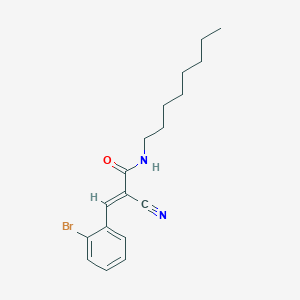
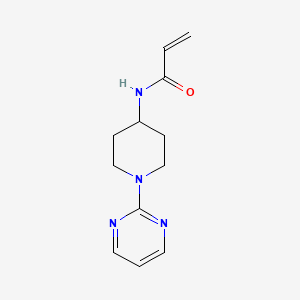
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2671966.png)
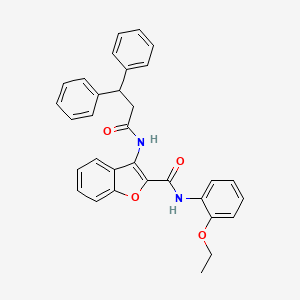

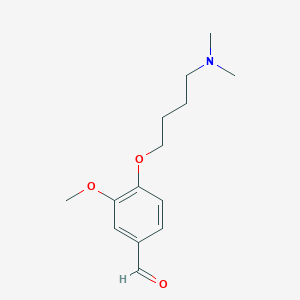
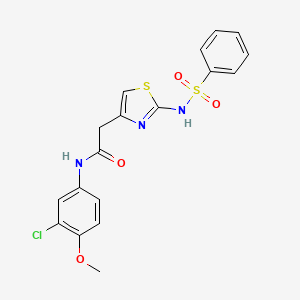
![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochloride](/img/structure/B2671974.png)
